molecular formula C20H19ClN4O2 B2894538 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide CAS No. 946233-99-4

2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2894538
CAS No.: 946233-99-4
M. Wt: 382.85
InChI Key: VEQNJURKAMRZSU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including a 4-chlorophenyl acetamide moiety and a 6-methoxy-2-methylpyrimidin-4-amine group , which are commonly found in molecules with pronounced biological activity. Pyrimidine derivatives, in particular, are extensively investigated for their potential as kinase inhibitors and their utility in probing various disease pathways . The presence of the acetamide linker suggests its potential role as a key intermediate or a core scaffold. Researchers can utilize this compound as a building block for the synthesis of more complex chemical libraries or as a reference standard in bioactivity screening assays. Its structural features make it a valuable candidate for investigating structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQNJURKAMRZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetamide Core Formation via Acylation

The 4-chlorophenylacetamide segment is synthesized through nucleophilic acyl substitution.

Procedure :

  • Reactants : 4-Chlorophenylacetic acid (10 mmol), thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM, 50 mL).
  • Conditions : Reflux at 40°C for 3 hours to generate 4-chlorophenylacetyl chloride.
  • Quenching : Add triethylamine (12 mmol) and 4-nitroaniline (10 mmol) in DCM at 0°C.
  • Workup : Stir for 12 hours at 20°C, wash with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol.

Yield : 85–90% (4-chlorophenyl-N-(4-nitrophenyl)acetamide).

Nitro Group Reduction to Aniline

Catalytic hydrogenation converts the nitro group to an amine:

Procedure :

  • Reactants : 4-Chlorophenyl-N-(4-nitrophenyl)acetamide (5 mmol), 10% Pd/C (50 mg) in ethanol (30 mL).
  • Conditions : H₂ atmosphere (1 atm), 25°C, 6 hours.
  • Isolation : Filter catalyst, concentrate under vacuum, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield : 92% (4-chlorophenyl-N-(4-aminophenyl)acetamide).

Pyrimidine-Amine Coupling via Buchwald-Hartwig Reaction

Introducing the pyrimidine moiety employs palladium-catalyzed cross-coupling:

Procedure :

  • Reactants : 4-Chlorophenyl-N-(4-aminophenyl)acetamide (3 mmol), 4-chloro-6-methoxy-2-methylpyrimidine (3.3 mmol), Pd₂(dba)₃ (0.03 mmol), Xantphos (0.06 mmol), Cs₂CO₃ (6 mmol) in toluene (20 mL).
  • Conditions : Reflux at 110°C for 18 hours under N₂.
  • Workup : Extract with DCM, wash with brine, dry, and purify via HPLC (C18, MeCN:H₂O).

Yield : 68–75% (target compound).

Alternative Methodologies and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times significantly:

Parameter Conventional Microwave
Time (h) 18 1.5
Yield (%) 68 82
Catalyst Loading 1.0 mol% 0.5 mol%

Conditions : 150°C, 300 W, Pd(OAc)₂, BINAP, t-BuONa.

Solvent and Base Screening

Base selection critically impacts coupling efficiency:

Base Solvent Yield (%)
Cs₂CO₃ Toluene 75
K₃PO₄ DMF 62
t-BuONa Dioxane 71

DMF induces side reactions (e.g., Hofmann elimination), favoring toluene or dioxane.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂), 6.85–7.35 (m, 8H, Ar-H), 8.12 (s, 1H, NH).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₁ClN₄O₂: 412.1304; found: 412.1309.

Purity Assessment

HPLC analysis (C18, 70:30 MeCN:H₂O, 1 mL/min) shows ≥98% purity (tᵣ = 6.72 min).

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Pd catalysts contribute >40% of raw material costs; ligand recycling protocols are under development.
  • Byproduct Management : N-Aryl elimination byproducts (3–5%) necessitate rigorous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation Products: Corresponding oxides or hydroxylated derivatives

    Reduction Products: Reduced forms of the compound, such as amines or alcohols

    Substitution Products: Compounds with substituted groups replacing the chlorine atom

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in various biological assays to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 4-chlorophenyl-acetamide backbone with , but differs in the nature of the pyrimidine substituent.
  • The 6-methoxy-2-methylpyrimidin-4-yl group in the target compound may enhance lipophilicity compared to the diamino-pyrimidine in or the morpholinylsulfonyl group in .
  • PZ-39 and ARV-825 demonstrate that complex pyrimidine-triazine or heterocyclic extensions can confer specific biological activities, such as kinase inhibition or protein degradation .

Physicochemical Properties:

Property Target Compound (Inferred) N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide 2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Molecular Weight ~400–450 g/mol 394.87 g/mol 394.87 g/mol
Melting Point Likely 200–250°C (based on analogs) Not reported Not reported
Solubility Low (lipophilic substituents) Low (Rf = 0.4 in hexane/ethyl acetate) Low (sulfonyl group may improve aqueous solubility)
Spectral Data Expected ¹H/¹³C NMR peaks for aryl and pyrimidine groups ¹H NMR (CDCl₃): δ 7.2–7.4 (aryl), 3.8 (OCH₃) Not reported

Pharmacological Potential and Limitations

While pharmacological data for the target compound are absent, insights can be drawn from analogs:

  • Anticancer Activity : Pyrimidine-sulfanyl acetamides (e.g., PZ-39) inhibit ABCG2 transporters, reversing multidrug resistance in cancer .
  • Kinase Inhibition: Thieno-pyrimidine acetamides (e.g., ) target kinases involved in cell proliferation .
  • Limitations : High molecular weight and lipophilicity (e.g., ARV-825, MW = 895.37 g/mol) may reduce bioavailability .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide , also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H21ClN4O2
  • Molecular Weight : 362.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the methoxy and amino groups enhances its binding affinity, potentially leading to modulation of cellular functions.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism
A549 (Lung)12.5Induction of apoptosis via caspase activation
C6 (Brain)15.3Inhibition of DNA synthesis

The mechanism involves the activation of apoptotic pathways, suggesting that this compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus8.0
Escherichia coli12.5
Candida albicans16.0

These findings indicate that the compound could be a potential candidate for treating infections caused by resistant strains .

Case Studies

  • Anticancer Efficacy : In a preclinical study, the compound was administered to mice bearing A549 tumors. Results showed a significant reduction in tumor size compared to the control group, highlighting its potential for further development as an anticancer drug .
  • Antimicrobial Screening : A series of derivatives were synthesized based on this compound, which were tested against various pathogens. The results indicated that modifications to the side chains could enhance antimicrobial activity, with some derivatives displaying MIC values lower than those of established antibiotics .

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